molecular formula C13H17FN2O3S B5882146 N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5882146
M. Wt: 300.35 g/mol
InChI Key: VJIUXZCTHMTZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. By inhibiting CA IX activity, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can induce apoptosis in cancer cells. Additionally, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide inhibits the activity of CA IX, leading to the induction of apoptosis in cancer cells. Physiologically, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to reduce inflammation and pain sensitivity in animal models. Additionally, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have low toxicity and does not induce significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its low toxicity and lack of significant adverse effects. Additionally, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation and pain sensitivity in animal models. However, one limitation of using N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in treating other types of inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and improve its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 2-fluoroaniline with 2-oxo-2-(1-pyrrolidinyl)ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide as a white crystalline solid with a melting point of 156-158°C. The purity of the compound can be confirmed by using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has shown promising results in various scientific research studies. It has been studied for its potential use as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has also been studied for its use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied for its potential use in treating neuropathic pain, as it reduces pain sensitivity in animal models.

properties

IUPAC Name

N-(2-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-7-3-2-6-11(12)14)10-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIUXZCTHMTZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

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